Anisodamine is classified as a tertiary amine and is structurally related to other well-known tropane alkaloids such as hyoscyamine and scopolamine. It was first isolated in 1975 and has since been synthesized for clinical use. The compound features two chiral centers, leading to the existence of multiple stereoisomers, although the racemic mixture is primarily utilized in medical applications.
Anisodamine can be synthesized through various chemical methods. A notable approach involves asymmetric total synthesis techniques that allow for the production of specific stereoisomers. The synthesis often begins with simpler precursors that undergo several steps, including cyclization and functional group modifications.
Anisodamine has a complex molecular structure characterized by its tropane ring system. Its molecular formula is , with a molecular weight of approximately 302.37 g/mol. The structural representation includes:
The stereochemistry of anisodamine plays a critical role in its interaction with biological targets, particularly receptors involved in neurotransmission.
Anisodamine participates in several chemical reactions relevant to its pharmacological properties:
These reactions are often studied using various analytical techniques such as capillary electrophoresis and mass spectrometry to determine efficacy and mechanism.
The mechanism of action for anisodamine primarily involves:
Clinical studies have demonstrated significant improvements in renal function parameters such as estimated glomerular filtration rate following administration during cardiovascular procedures .
Relevant data indicate that anisodamine exhibits a moderate half-life in vivo, necessitating careful dosing during therapeutic applications .
Anisodamine has several significant applications in medicine:
Anisodamine (systematic name: (1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate) belongs to the tropane alkaloid family, characterized by a bicyclic nortropane nucleus fused with a phenylpropanoate ester [1] [6]. Its molecular weight is 305.374 g/mol, and it features two chiral centers, contributing to its stereospecific activity [6]. The critical distinction from atropine lies in the β-oriented hydroxyl group at the C-6 position of the tropane ring, which increases hydrophilicity and reduces blood-brain barrier permeability [5] [6]. This structural modification accounts for its lower CNS toxicity compared to atropine or scopolamine [1].
Table 1: Comparative Structural Analysis of Major Tropane Alkaloids
Compound | Molecular Formula | Key Structural Features | LogP |
---|---|---|---|
Anisodamine | C₁₇H₂₃NO₄ | 6β-hydroxy, tropate ester | 0.82 |
Atropine | C₁₇H₂₃NO₃ | Non-hydroxylated tropane, tropate ester | 1.83 |
Scopolamine | C₁₇H₂₁NO₄ | 6,7β-epoxy bridge, tropate ester | 0.98 |
Data derived from PubChem and computational analyses [1] [6].
Anisodamine’s discovery is rooted in Traditional Chinese Medicine (TCM), where Anisodus tanguticus (山莨菪, shān làng dàng) has been used for centuries to treat circulatory disorders and pain [7]. Scientific isolation occurred in 1965 during research on indigenous treatments for hemorrhagic shock in high-altitude regions of Tibet and Qinghai [5] [7]. The plant’s Mandarin name directly references its medicinal application ("mountain henbane"). Initial pharmacological studies confirmed its vasodilatory properties, leading to the isolation of the active principle "654-1" (natural anisodamine) [5].
Due to scarcity of natural sources, synthetic racemic anisodamine ("654-2") was developed in 1975 [5]. This compound gained inclusion in China’s National Essential Medicines List (2012) for shock treatment, cementing its transition from ethnopharmacological remedy to regulated therapeutic [1] [5]. Notably, its use during the 1960s–1970s for epidemic meningitis and septic shock marked the first systematic validation of its efficacy in critical care [5] [7].
Natural Sources
Anisodamine occurs primarily in Solanaceae species:
Table 2: Anisodamine Distribution in Key Plant Sources
Plant Species | Geographic Distribution | Anisodamine Content (mg/g DW) | Primary Alkaloid Counterparts |
---|---|---|---|
Anisodus tanguticus | Qinghai-Tibet Plateau | 0.8–1.2 | Scopolamine, Hyoscyamine |
Brugmansia candida (Colombian) | South America | 1.5–2.0 | Scopolamine (leaves), Anisodamine (roots) |
Datura stramonium | Global | <0.3 | Atropine, Scopolamine |
Data synthesized from phytochemical surveys [1] [7] [9].
Biosynthesis
The biosynthetic route parallels tropane alkaloid metabolism:
In vitro production via hairy root cultures of Brugmansia candida demonstrates promise for sustainable supply. Colombian genotypes yield up to 2.0 mg/g DW in roots, exceeding A. tanguticus yields [9]. Seed dormancy in wild A. tanguticus (due to impermeable testa) necessitates mechanical scarification for cultivation, achieving 70% germination rates [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0